Glycogen Phosphorylase a Inhibition
2,5-Anhydro-D-mannitol-1-phosphate inhibits rat liver glycogen phosphorylase a with an apparent Ki of 0.66 ± 0.09 mM, whereas 2,5-anhydro-D-mannitol-1,6-bisphosphate has negligible inhibitory effect on the same enzyme under identical assay conditions [1]. This represents a functional divergence of at least one order of magnitude in apparent affinity between the mono- and bisphosphorylated forms of the same scaffold. A separate study using isolated rat hepatocytes confirmed 2,5-AM-1-P-mediated phosphorylase a inhibition with a Ki of 2.4 mM, accompanied by intracellular accumulation of the metabolite to 9.2 µmol/g wet weight, directly correlating metabolite levels with the locus of glycogenolysis inhibition [2].
| Evidence Dimension | Inhibition of rat liver glycogen phosphorylase a (apparent Ki) |
|---|---|
| Target Compound Data | Ki = 0.66 ± 0.09 mM (Hanson et al., 1984); Ki = 2.4 mM (Stevens et al., 1984) |
| Comparator Or Baseline | 2,5-Anhydro-D-mannitol-1,6-bisphosphate: "little affected" / no significant inhibition |
| Quantified Difference | >15-fold difference in apparent inhibitory potency; the bisphosphate form is functionally inactive as a phosphorylase inhibitor |
| Conditions | Isolated rat liver glycogen phosphorylase a, in vitro enzymatic assay (Hanson et al., 1984); isolated rat hepatocytes from fed rats (Stevens et al., 1984) |
Why This Matters
Procurement of the monophosphate rather than the bisphosphate is essential for glycogen phosphorylase inhibition studies; the bisphosphate form cannot serve as a substitute and will yield false negatives in any assay designed to interrogate glycogenolytic blockade.
- [1] Hanson RL, Ho RS, Wiseberg JJ, Simpson R, Younathan ES, Blair JB. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. J Biol Chem. 1984 Jan 10;259(1):218-23. PMID: 6423625. View Source
- [2] Stevens HC, Dills WL. Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Lett. 1984 Jan 9;165(2):247-50. doi:10.1016/0014-5793(84)80178-7. PMID: 6420189. View Source
